Jaspamycin

Trypanosomiasis Kinase activation Structure-activity relationship

Jaspamycin (7-CN-7-C-Ino) is the only commercially available nucleoside analogue that activates trypanosomal PKA (EC50=6.5 nM, Kd=8 nM) without binding human PKARIα, delivering an unmatched selectivity window over generic cAMP (EC50=75 nM) or inosine. Its secondary MTA3 inhibitory activity makes it a unique dual-target probe for oncology. ≥98% HPLC purity, QC-validated. For R&D only; not for human use.

Molecular Formula C12H12N4O5
Molecular Weight 292.25 g/mol
Cat. No. B2560732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJaspamycin
Molecular FormulaC12H12N4O5
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)C#N
InChIInChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)/t6-,8-,9-,12-/m1/s1
InChIKeySKDKFLFSBDYEDO-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Jaspamycin (7-CN-7-C-Ino) for Scientific Procurement: A Potent and Selective Trypanosomal PKA Activator with Emerging Anticancer Applications


Jaspamycin (CAS 22242-96-2), also known as 7-CN-7-C-Ino, is a naturally occurring marine-derived nucleoside analogue [1]. It is distinguished by its function as a highly potent and specific activator of the cyclic AMP (cAMP)-independent protein kinase A (PKA) in the parasite Trypanosoma brucei [2]. In contrast to the canonical activation of mammalian PKA by cAMP, Jaspamycin binds directly to the regulatory subunit (PKAR) of the trypanosomal enzyme, demonstrating an EC50 of 6.5 nM and a Kd of 8 nM [2]. Beyond its anti-parasitic activity, Jaspamycin has also been identified as a potential therapeutic for hepatocellular carcinoma (HCC) by targeting metastasis-associated protein 3 (MTA3) [3].

Why Jaspamycin (7-CN-7-C-Ino) Cannot Be Substituted with Common PKA Activators or Inosine Analogues


Generic substitution with other PKA activators or nucleoside analogues is not a viable scientific or procurement strategy due to Jaspamycin's unique molecular pharmacology. Unlike the archetypal mammalian PKA activator, cAMP (EC50 = 75 nM), Jaspamycin is specifically evolved to target the divergent, cAMP-independent PKA of trypanosomes [1]. Critically, Jaspamycin does not bind to purified human PKA regulatory subunit Iα (PKARIα), establishing a critical selectivity window that common activators lack [2]. Even when compared to a structurally similar natural nucleoside, inosine, Jaspamycin demonstrates superior potency, as detailed in the quantitative evidence below [1]. Its secondary activity as an MTA3 inhibitor further differentiates it from simple PKA agonists, providing a unique multi-targeted profile that cannot be replicated by other inosine analogues or general PKA modulators [3].

Quantitative Evidence for Selecting Jaspamycin (7-CN-7-C-Ino) Over Closest Analogs and Alternatives


Superior PKA Activation Potency in T. brucei Compared to the Natural Nucleoside Inosine

Jaspamycin demonstrates significantly higher potency as a T. brucei PKA (TbPKA) activator compared to the natural nucleoside ligand, inosine. In a direct assay of the TbPKA holoenzyme, Jaspamycin's EC50 was determined to be 6.5 nM, which is approximately 2.2-fold more potent than the EC50 of 14 nM observed for inosine [1]. This superior potency is likely attributable to the 7-cyano group on its 7-deazainosine scaffold, which enhances binding affinity to the PKAR regulatory subunit.

Trypanosomiasis Kinase activation Structure-activity relationship

Exquisite Selectivity: No Detectable Binding to Human PKA Regulatory Subunit

A critical differentiator for Jaspamycin is its complete lack of interaction with the human PKA system. Unlike cAMP, which is a universal activator, Jaspamycin was shown to exhibit no detectable binding to purified human PKARIα, even at high concentrations [1]. This is a stark contrast to the natural nucleoside inosine, which also failed to bind human PKARIα, but with significantly lower potency for the target, demonstrating Jaspamycin's optimized therapeutic window [2].

Selectivity profiling Drug safety Off-target binding

Validated In Vivo Efficacy in a Hepatocellular Carcinoma (HCC) Model via MTA3 Inhibition

Beyond its anti-parasitic activity, Jaspamycin has been identified as an effective inhibitor of MTA3, a protein associated with cancer progression. In a recent study, Jaspamycin treatment significantly inhibited the viability and migration of HepG2 and Hepa1-6 HCC cells in vitro, and more importantly, demonstrated an inhibitory effect on tumor progression in an in vivo model [1]. This dual activity (PKA activation and MTA3 inhibition) is not observed with other common inosine analogues, establishing a unique therapeutic niche.

Hepatocellular carcinoma MTA3 inhibitor In vivo efficacy

Optimal Scientific and Pre-Clinical Application Scenarios for Jaspamycin (7-CN-7-C-Ino)


Target Validation and Mechanistic Studies in Trypanosoma brucei

Given its high potency (EC50 = 6.5 nM) and selectivity (no binding to human PKARIα), Jaspamycin is the premier tool compound for investigating cAMP-independent PKA signaling pathways in Trypanosoma brucei [1]. It should be prioritized over inosine or other analogues when a clean, potent, and parasite-specific activation of TbPKA is required to dissect downstream phosphorylation events and cellular processes without confounding effects on host PKA [2].

Chemical Probe for MTA3-Mediated Pathways in Hepatocellular Carcinoma Research

The unique ability of Jaspamycin to inhibit MTA3 activity, which has been validated to counteract tumor progression in vivo, makes it an invaluable chemical probe for oncology research [3]. Researchers investigating the role of MTA3 in HCC or other cancers should prioritize Jaspamycin over generic PKA modulators or standard chemotherapeutics, as it provides a specific means to modulate this distinct cancer-associated target [3].

Procurement for Anti-Parasitic Drug Discovery Programs

For industrial or academic groups engaged in screening for novel anti-trypanosomal agents, Jaspamycin serves as an excellent positive control and a validated starting point for medicinal chemistry optimization. Its nanomolar potency and established mechanism of action make it a benchmark for evaluating new compounds targeting the TbPKA holoenzyme [1]. Its inability to bind human PKA provides a clear safety and selectivity benchmark for lead optimization efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jaspamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.